molecular formula C22H28N4O3 B2554271 (4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034544-95-9

(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No. B2554271
CAS RN: 2034544-95-9
M. Wt: 396.491
InChI Key: WUGAWSNYWJQGBA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h9,13H,1-8H2 . This code can be used to generate a 2D structure of the compound.

Scientific Research Applications

Antiparkinsonian Activity

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol: , a derivative of Prottremin, has demonstrated potent antiparkinsonian activity in vivo. It was effective in various animal models of Parkinson’s disease (PD), including MPTP, rotenone, 6-hydroxydopamine (6-OHDA), and haloperidol models. At a dose of 20 mg/kg, it showed promising results in mitigating classical PD symptoms such as tremors, rigidity, and bradykinesia .

Antibacterial Properties

Novel piperazine derivatives, including those related to our compound, have been investigated for their antimicrobial activity. While specific data on this compound are scarce, related structures have shown antibacterial effects against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) microorganisms .

properties

IUPAC Name

(4-propan-2-yloxyphenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-16(2)29-18-8-6-17(7-9-18)21(27)24-11-13-25(14-12-24)22(28)19-15-23-26-10-4-3-5-20(19)26/h6-9,15-16H,3-5,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGAWSNYWJQGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

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